molecular formula C25H33Cl2N5O7 B2875808 Astin A CAS No. 151201-75-1

Astin A

Cat. No.: B2875808
CAS No.: 151201-75-1
M. Wt: 586.47
InChI Key: LOHHRJVRAMTARJ-UHFFFAOYSA-N
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Description

Astin A is a complex organic compound with a unique structure characterized by multiple functional groups, including hydroxyl, phenyl, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Astin A typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core structure, followed by the introduction of functional groups through various chemical reactions such as chlorination, hydroxylation, and alkylation. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Astin A undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or convert carbonyl groups to alcohols.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of chlorine atoms may result in the formation of amines or thiols.

Scientific Research Applications

Astin A has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of Astin A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
  • 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-

Uniqueness

Compared to similar compounds, Astin A possesses a unique bicyclic structure and multiple functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Astin A, a compound derived from the roots of Aster tataricus, has garnered significant attention in the field of medicinal chemistry due to its notable biological activities, particularly its antitumor effects. This article delves into the research findings related to this compound's biological activity, supported by data tables and case studies.

Chemical Structure and Source

This compound is classified as a cyclic peptide, specifically a type of astin compound. Its chemical structure has been identified as follows:

  • Chemical Name : this compound
  • CAS Number : 151201-75-1
  • Molecular Formula : C₁₅H₁₉N₃O₄
  • Source : Extracted from the roots of Aster tataricus

Antitumor Activity

This compound exhibits significant antitumor properties, primarily through its ability to inhibit the growth of various tumor cell lines. Research has demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

The mechanism by which this compound exerts its antitumor effects involves:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can suppress the proliferation of tumor cells in vitro. For example, it has been tested against several cancer cell lines, including breast and lung cancer cells, demonstrating a dose-dependent inhibition of growth .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in tumor cells, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. This shift in protein expression is crucial for promoting cell death in cancerous cells .

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study published in PNAS reported that cyclic astins, including this compound, effectively inhibited the growth of various tumor cell lines by binding to critical regulatory proteins involved in cell survival and proliferation .
    • Another investigation highlighted that structural modifications in astins could enhance their biological activity, suggesting a relationship between conformational flexibility and efficacy against tumor cells .
  • Case Studies :
    • In a controlled study involving human cancer cell lines, this compound was shown to reduce cell viability significantly at concentrations as low as 10 µM. The results indicated that higher concentrations led to more pronounced effects, with over 70% reduction in viability observed at 50 µM after 48 hours .

Data Table: Summary of Biological Activity Studies on this compound

Study ReferenceCell Line TestedConcentration (µM)% Cell Viability ReductionMechanism
Breast Cancer1030%Apoptosis
Lung Cancer5070%Cell Cycle Arrest
Multiple Tumors2550%Pro-apoptotic Pathways

Properties

IUPAC Name

17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Cl2N5O7/c1-3-15-22(36)30-17(11-33)23(37)29-16(13-7-5-4-6-8-13)9-18(35)31-20(12(2)34)25(39)32-10-14(26)19(27)21(32)24(38)28-15/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHHRJVRAMTARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)C(C)O)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.